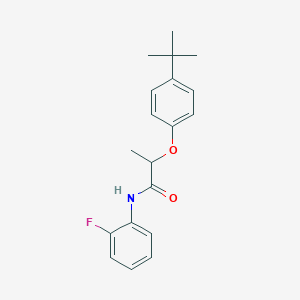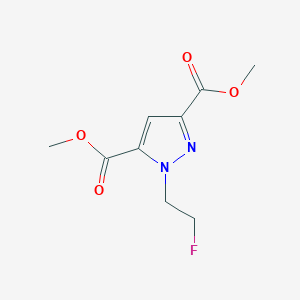
1-(difluoromethyl)-4-iodo-1H-pyrazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Difluoromethyl)-4-iodo-1H-pyrazole-5-carboxylic acid is a chemical compound that features a pyrazole ring substituted with difluoromethyl, iodo, and carboxylic acid groups
Preparation Methods
The synthesis of 1-(difluoromethyl)-4-iodo-1H-pyrazole-5-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the difluoromethylation of a pyrazole derivative, followed by iodination and carboxylation. The reaction conditions often require the use of specific reagents and catalysts to achieve high yields and selectivity. Industrial production methods may involve optimization of these synthetic routes to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
1-(Difluoromethyl)-4-iodo-1H-pyrazole-5-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to modify the functional groups.
Substitution: The iodo group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Cross-Coupling: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form new carbon-carbon bonds
Common reagents and conditions used in these reactions include metal catalysts, bases, and solvents that facilitate the desired transformations. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Difluoromethyl)-4-iodo-1H-pyrazole-5-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties .
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-4-iodo-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit certain enzymes or receptors, leading to a desired therapeutic effect. The molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1-(Difluoromethyl)-4-iodo-1H-pyrazole-5-carboxylic acid can be compared with other similar compounds, such as:
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: This compound has a similar pyrazole ring structure but with different substituents, leading to distinct chemical properties and applications.
Difluoromethylated heterocyclic acids: These compounds share the difluoromethyl group but differ in their ring structures and functional groups, resulting in varied reactivity and uses .
Properties
Molecular Formula |
C5H3F2IN2O2 |
|---|---|
Molecular Weight |
287.99 g/mol |
IUPAC Name |
2-(difluoromethyl)-4-iodopyrazole-3-carboxylic acid |
InChI |
InChI=1S/C5H3F2IN2O2/c6-5(7)10-3(4(11)12)2(8)1-9-10/h1,5H,(H,11,12) |
InChI Key |
QTSLHOPKPRBYBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN(C(=C1I)C(=O)O)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(3-iodophenyl)-5,7-dimethyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),9,11,13,15-pentaene-4,6,17-trione](/img/structure/B10905418.png)
![N-(5-bromopyridin-2-yl)-3-chloro-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10905424.png)
![4-[(E)-(2-{(2E)-2-{[(2-chlorophenyl)carbonyl]amino}-3-[4-(dimethylamino)phenyl]prop-2-enoyl}hydrazinylidene)methyl]phenyl 2,4-dichlorobenzoate](/img/structure/B10905426.png)
![2-(11,17-Dihydroxy-10,13-dimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[A]phenanthren-17-YL)-2-oxoethyl methanesulfonate](/img/structure/B10905433.png)
![1-[(4-chloro-3-methylphenoxy)methyl]-N-(2,4-difluorophenyl)-1H-pyrazole-3-carboxamide](/img/structure/B10905437.png)
![6-methyl-3-[(2E)-2-{[5-(3-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-1,2,4-triazin-5(4H)-one](/img/structure/B10905445.png)
![(1E)-1-[3-bromo-5-ethoxy-4-(prop-2-en-1-yloxy)benzylidene]-2-(4-bromophenyl)hydrazine](/img/structure/B10905448.png)
![4-(3-{[N-ethyl-N'-(3-fluorophenyl)carbamimidoyl]sulfanyl}-2,5-dioxopyrrolidin-1-yl)benzoic acid](/img/structure/B10905454.png)


![methyl 1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B10905481.png)

